![molecular formula C21H22N2O3 B2376904 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide CAS No. 898465-29-7](/img/structure/B2376904.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

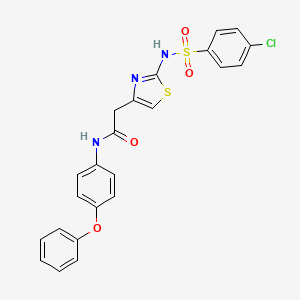

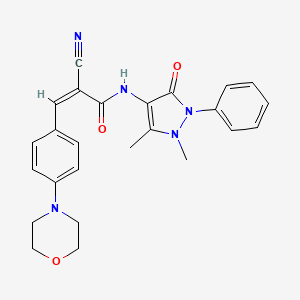

Molecular Structure Analysis

The molecular formula of the compound is C21H22N2O3. It has a molecular weight of 350.418. The structure is complex, featuring a cyclopropane ring attached to a carbonyl group, which is linked to a dihydroquinoline ring. This core structure is further substituted with a methoxybenzamide group.Physical And Chemical Properties Analysis

The compound is solid in its physical state . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications

Psycho- and Neurotropic Properties of Quinoline Derivatives

The psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones were studied in vivo. This research revealed two substances with promising effects, including a specific sedative effect and considerable anti-amnesic activity, making them of interest for further profound studies as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Rhodium-Catalyzed Annulation in Quinoline Derivatives Synthesis

A study on the Rhodium-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one demonstrated the formation of 2-aryl quinazolin-4(3H)-one derivatives. This process involved sequential regioselective ortho-C–H amidation and cyclization, highlighting the potential for producing quinoline derivatives in moderate to excellent yields (Xiong, Xu, Sun, & Cheng, 2018).

Structural Aspects of Quinoline-Based Amides

The structural aspects of two amide-containing isoquinoline derivatives were explored, focusing on their interaction with various mineral acids. This study found that these compounds form crystalline salts or gels depending on the acid used, with implications for their structural properties and potential applications in material science (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-26-19-7-3-2-6-17(19)20(24)22-16-11-10-14-5-4-12-23(18(14)13-16)21(25)15-8-9-15/h2-3,6-7,10-11,13,15H,4-5,8-9,12H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUNESKZNWSPBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2376822.png)

![2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2376823.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)

![(E)-5-(4-hydroxyphenyl)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-oxo-N-phenylpent-4-enamide](/img/structure/B2376835.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2376837.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate](/img/structure/B2376838.png)

![2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2376840.png)